

Roxatidine Comparative Ulcer Healing Rates

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Compound Focus: Roxatidine

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The table below consolidates key quantitative findings from clinical trials that evaluated the efficacy of **roxatidine**.

Condition & Comparator	Healing Rate (Roxatidine)	Healing Rate (Comparator)	Study Duration	Citation
Duodenal Ulcer (Roxatidine 150 mg nocte vs. Roxatidine 75 mg b.d.)	87-89% (pooled)	No significant difference between doses	14 days	[1]
Gastric Ulcer (Roxatidine 150 mg nocte vs. Roxatidine 75 mg b.d.)	86.0% (nocte)	83.7% (b.d.)	8 weeks	[2]
Duodenal Ulcer (Roxatidine 150 mg vs. Ranitidine 300 mg)	73.6% (4 wks) / 92.0% (8 wks)	72.2% (4 wks) / 83.3% (8 wks)	4 & 8 weeks	[3]

Detailed Experimental Protocols

For a critical appraisal of the data, the methodologies of the key trials are detailed below.

- Study Designs & Populations:** The trials for duodenal and gastric ulcer healing were **randomized, double-blind, and multicenter** in design [1] [2]. They involved outpatients with **endoscopically**

confirmed active ulcers [1] [2]. The comparative study with ranitidine followed a similar double-blind, multicenter design [3].

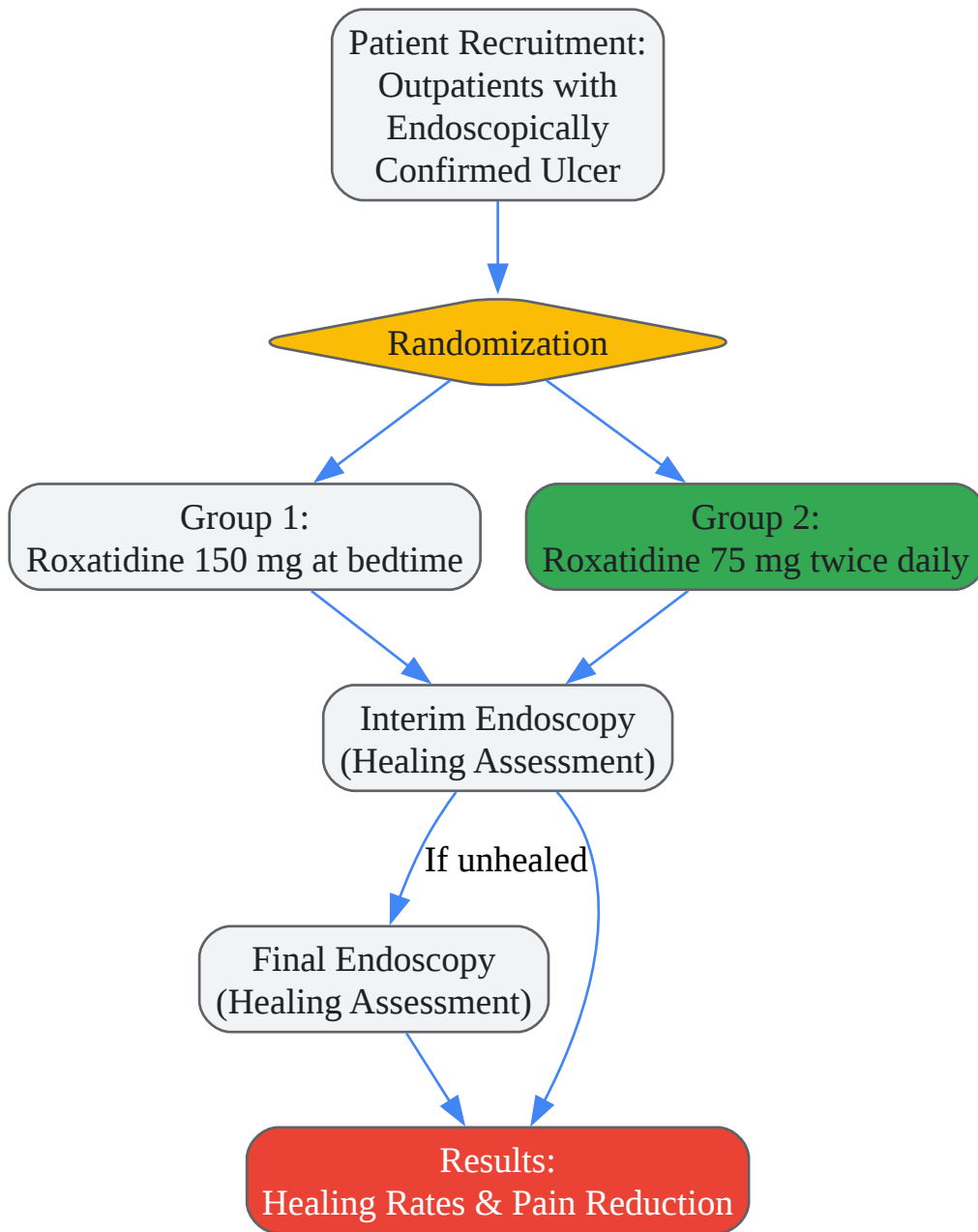
- **Intervention & Dosing:** The primary dosing regimen investigated for **roxatidine** was a single **150 mg dose at bedtime** [1] [2]. This was compared against either a **split dose (75 mg twice daily)** or a standard **300 mg bedtime dose of ranitidine** [3] [2].
- **Primary Endpoint Measurement:** The main efficacy endpoint was **ulcer healing confirmed by repeat endoscopy**. For the duodenal ulcer studies, healing was assessed at day 14 [1], while for gastric ulcers, it was assessed at week 8 [2]. The ranitidine trial performed endoscopy at 4 weeks, with a follow-up at 8 weeks if unhealed [3].
- **Additional Measured Outcomes:** Studies also monitored the reduction in day and night **epigastric pain**, as well as **antacid consumption**, with no significant differences found between the treatment groups [1] [2]. One trial noted that **roxatidine** users took significantly less antacid than ranitidine users [3].

Mechanism of Action and Context

- **Pharmacology:** **Roxatidine** acetate is a **specific and competitive histamine H₂ receptor antagonist**. Its mechanism involves suppressing the effect of histamine on the parietal cells of the stomach, leading to a **dose-dependent reduction in gastric acid production and secretion** [4].
- **Place in Modern Therapy:** It is important to note that while H₂ receptor antagonists like **roxatidine** were once first-line treatments, current **evidence-based guidelines** for peptic ulcer disease now position **Proton Pump Inhibitors (PPIs) as the most effective treatment**, followed by H₂ receptor antagonists as a second choice for non-eradication therapy [5]. Guidelines also strongly recommend *Helicobacter pylori* eradication therapy in infected patients, which is crucial for preventing ulcer recurrence [5].

Visualizing Trial Designs and Outcomes

The following diagrams illustrate the flow of the core clinical trials and the relationship between **roxatidine's** mechanism and its clinical effects.



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Roxatidine Ulcer Healing Trial Workflow



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Roxatidine Mechanism of Action Pathway

The available data indicates that **roxatidine** acetate is an effective H₂ receptor antagonist with healing rates equivalent to split-dose regimens of itself and to ranitidine. Its primary clinical advantage appeared to be the efficacy of a once-daily dosing regimen.

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References

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